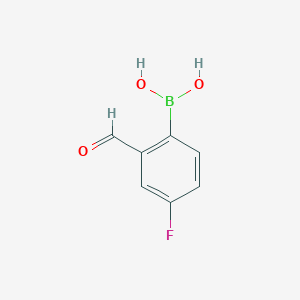

(4-Fluoro-2-formylphenyl)boronic acid

Overview

Description

“(4-Fluoro-2-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H6BFO3 and a molecular weight of 167.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BFO3/c9-6-1-2-7 (8 (11)12)5 (3-6)4-10/h1-4,11-12H . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, boronic acids are generally known to participate in various types of coupling reactions .Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.Scientific Research Applications

Fluorescence Quenching Studies

- Fluorescence Quenching in Alcohols : Studies on derivatives of boronic acid, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), have shown interesting fluorescence quenching properties in alcohol environments. This property is attributed to the formation of intermolecular and intramolecular hydrogen bonding, influencing ground state conformations (Geethanjali et al., 2015).

Impact of Fluorine Substituents

- Properties of Fluoro-substituted Boronic Compounds : The electron-withdrawing nature of fluorine atoms in fluoro-substituted boronic acids, including (4-Fluoro-2-formylphenyl)boronic acid, significantly influences their properties. This includes acidity, hydrolytic stability, and structures in crystals and solutions, making them important in organic synthesis and materials chemistry (Gozdalik et al., 2017).

Chemosensors and Biomedical Applications

- Carbohydrate Recognition : Boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), are utilized in creating chemosensors for carbohydrates. These compounds can distinguish between carbohydrates binding to boron as diol versus triol units, aiding in stereochemical analysis of carbohydrates (Oesch & Luedtke, 2015).

- Insulin Release and Diabetes Treatment : 4-formylphenylboronic acid conjugated chitosan has been formulated into insulin-containing nanoparticles. This shows potential for developing self-regulated insulin delivery systems for diabetes treatment, due to the compound's ability to interact with cyclic diols and boronic acids (Siddiqui et al., 2016).

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : Research on derivatives of this compound has led to insights into their synthesis, crystal structures, and applications in creating glucose sensing materials (Das et al., 2003).

Material Science Applications

- Optical Modulation in Nanotubes : Studies on phenyl boronic acids grafted on materials like carbon nanotubes have demonstrated their potential in optical modulation and saccharide recognition. This includes phenyl boronic acids with various structural modifications, indicating a range of potential material science applications (Mu et al., 2012).

General Applications in Sensing and Synthesis

- Boronic Acid in Sensing and Synthesis : Boronic acids, including this compound, have broad applications in sensing, biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Safety and Hazards

This compound is associated with certain hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Mode of Action

Boronic acids are known to participate in coupling reactions with various compounds . The fluorine atom in the compound could potentially enhance its reactivity and selectivity in these reactions.

Biochemical Pathways

Boronic acids are often used in suzuki coupling reactions, which are important in the synthesis of various biologically active compounds .

Result of Action

The compound’s potential to participate in coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .

Action Environment

It’s known that boronic acids are generally stable in neutral or slightly acidic conditions, but can degrade in strongly acidic or basic conditions .

Properties

IUPAC Name |

(4-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBOCQWTPCPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648976 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825644-26-6 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

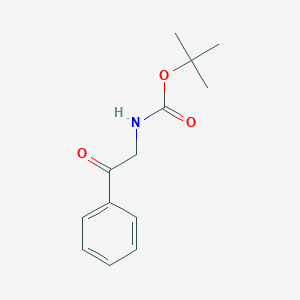

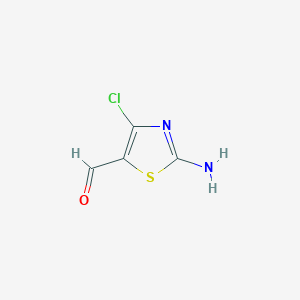

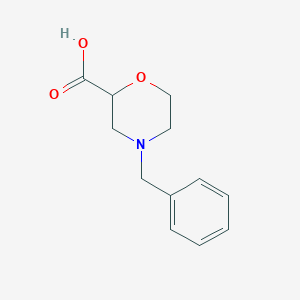

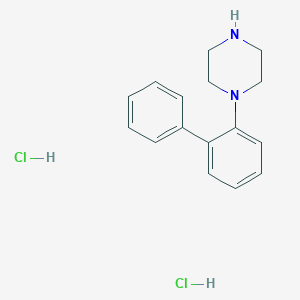

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-fluoro-2-formylphenylboronic acid particularly interesting for developing antimicrobial agents?

A: 4-Fluoro-2-formylphenylboronic acid possesses several characteristics that make it a promising building block for antimicrobial research. Firstly, the boron atom's electrophilic nature enables it to form reversible dative bonds with nucleophiles often found in biological systems. This property is thought to contribute to the bioactivity of various boron-containing compounds. Secondly, incorporating fluorine into pharmaceuticals is a well-established strategy for enhancing their efficacy and bioactivity . The combination of boron and fluorine within 4-fluoro-2-formylphenylboronic acid makes it an attractive target for developing novel antimicrobial agents.

Q2: How is 4-fluoro-2-formylphenylboronic acid utilized in the synthesis of potentially bioactive compounds?

A: Researchers have successfully synthesized a series of cyclic fluorodiamines containing boronate esters using 4-fluoro-2-formylphenylboronic acid as a starting material . The process involves reacting the protected boronate ester of 4-fluoro-2-formylphenylboronic acid with various primary diamines. This reaction typically proceeds through an initial aldimine formation followed by an intramolecular hydroamination step, ultimately yielding cyclic aminoboron compounds. These compounds have demonstrated promising initial antimicrobial activity against various fungi and bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)

![[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine](/img/structure/B112977.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)